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Compound of Interest

Compound Name: Lead oxalate

Cat. No.: B3029881

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of lead oxalate relative to
other common lead compounds, namely lead acetate, lead chloride, and lead nitrate. The
information presented herein is intended to assist researchers and professionals in making
informed decisions regarding the selection and handling of these substances in a laboratory
setting. All quantitative data is supported by available experimental evidence from peer-
reviewed literature and safety data sheets.

Executive Summary

Lead and its compounds are well-documented toxicants with a range of adverse health effects.
The toxicity of a specific lead compound is influenced by factors such as its solubility,
bioavailability, and the route of exposure. This guide focuses on the acute oral toxicity, as
indicated by the median lethal dose (LD50), and other significant toxicological endpoints. While
data for lead acetate, lead chloride, and lead nitrate are readily available, specific LD50 values
for lead oxalate are less common in the literature. However, its classification under the
Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a
basis for a semi-quantitative comparison.

Data Presentation: Acute Oral Toxicity of Lead
Compounds
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The following table summarizes the available acute oral toxicity data (LD50) for lead oxalate,
lead acetate, lead chloride, and lead nitrate in rats. A lower LD50 value indicates higher toxicity.

GHS Acute Oral

Lead Compound Chemical Formula Oral LD50 (Rat) Toxicity Category
Lead Acetate Pb(C2H302)2 4665 mg/kg[1][2] Category 5
Lead Chloride PbCl2 >1947 mg/kg Category 4
Lead Nitrate Pb(NO:s)2 93 mg/kg[3][4][5] Category 3

300-2000 mg/kg
Lead Oxalate PbC20a4 . Category 4
(estimated)

Note: The LD50 for lead oxalate is an estimated range based on its GHS classification of
"H302: Harmful if swallowed," which corresponds to Category 4.

Discussion of Toxicity

Lead Nitrate emerges as the most acutely toxic among the compared compounds, with a
significantly lower LD50 value. This is likely attributable to its high solubility in water, leading to
greater bioavailability upon ingestion.

Lead Chloride exhibits moderate acute toxicity. Its lower solubility compared to lead nitrate may
contribute to its higher LD50 value.

Lead Acetate is classified as having the lowest acute toxicity in this comparison, with a
relatively high LD50.

Lead Oxalate is categorized as "Harmful if swallowed" under GHS, placing it in a toxicity range
similar to or slightly more toxic than lead chloride. Its low solubility in water likely limits its
absorption from the gastrointestinal tract, thereby reducing its acute systemic toxicity compared
to highly soluble lead salts like lead nitrate.

Beyond acute toxicity, it is crucial to recognize that all lead compounds are considered
reproductive toxicants and are suspected human carcinogens.[6] Chronic exposure to even low
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levels of any lead compound can lead to severe health effects, including neurotoxicity,
nephrotoxicity, and cardiovascular problems.[6][7]

Experimental Protocols: Determination of Acute
Oral Toxicity (LD50)

The LD50 values cited in this guide are typically determined using standardized protocols, such
as those outlined by the Organisation for Economic Co-operation and Development (OECD).
The most common guidelines for acute oral toxicity testing are OECD Test Guidelines 401, 420,
423, and 425. A general methodology based on these guidelines is described below.

Objective: To determine the median lethal dose (LD50) of a substance when administered
orally in a single dose.

Test Animals: Typically, young adult rats of a single sex (often females, as they are generally
considered more sensitive) are used.

Housing and Acclimatization: Animals are housed in controlled environmental conditions with a
specific light-dark cycle, temperature, and humidity. They are allowed to acclimatize to the
laboratory conditions for at least five days before the experiment.

Fasting: Prior to dosing, animals are fasted (food, but not water, is withheld) for a specified
period, usually overnight for rats.

Dose Preparation and Administration: The test substance is typically dissolved or suspended in
a suitable vehicle (e.g., water or corn oil). The dose is administered by gavage using a stomach
tube. The volume administered is kept constant across different dose levels by varying the
concentration of the test substance.

Dose Levels: A range of dose levels is selected to cause a range of responses from no effect to
mortality. The number of dose groups and the number of animals per group can vary
depending on the specific OECD guideline being followed.

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days
after dosing. Observations include changes in skin and fur, eyes, mucous membranes,
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respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is
recorded weekly.

Data Analysis: The LD50 is calculated using statistical methods, such as probit analysis, which
determines the dose that is lethal to 50% of the test animals.

Mandatory Visualization: Mechanism of Lead
Toxicity - Interference with Heme Synthesis

Lead exerts its toxic effects through various mechanisms, one of the most significant being its
interference with the heme synthesis pathway. Heme is a crucial component of hemoglobin,
myoglobin, and cytochromes. Lead inhibits several key enzymes in this pathway, leading to
anemia and other pathological conditions. The following diagram illustrates the points of
inhibition by lead in the heme synthesis pathway.
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Caption: Inhibition of Heme Synthesis by Lead

Conclusion

Based on the available data, lead nitrate is the most acutely toxic of the compared compounds
by the oral route, while lead acetate is the least. Lead oxalate and lead chloride exhibit
intermediate acute toxicity. The lower solubility of lead oxalate likely contributes to its reduced
acute toxicity compared to highly soluble lead salts. However, it is imperative to handle all lead
compounds with extreme caution due to their established chronic and reproductive toxicity. The
selection of a lead compound for any application should be guided by a thorough risk
assessment that considers not only acute toxicity but also the potential for long-term health
effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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